molecular formula C21H27NO4S B11654977 Propan-2-yl 4,5-dimethyl-2-{[(4-propylphenoxy)acetyl]amino}thiophene-3-carboxylate

Propan-2-yl 4,5-dimethyl-2-{[(4-propylphenoxy)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11654977
M. Wt: 389.5 g/mol
InChI Key: ONSJUCKUMDXQFZ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 4,5-DIMETHYL-2-[2-(4-PROPYLPHENOXY)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27NO4S

Molecular Weight

389.5 g/mol

IUPAC Name

propan-2-yl 4,5-dimethyl-2-[[2-(4-propylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H27NO4S/c1-6-7-16-8-10-17(11-9-16)25-12-18(23)22-20-19(14(4)15(5)27-20)21(24)26-13(2)3/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)

InChI Key

ONSJUCKUMDXQFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC(C)C

Origin of Product

United States

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